An In-depth Technical Guide to 4-AcO-MET Fumarate: Chemical Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to 4-AcO-MET Fumarate: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy-N-methyl-N-ethyltryptamine Fumarate (4-AcO-MET Fumarate) is a synthetic tryptamine derivative and a structural analog of the naturally occurring psychedelic compound psilocin. As a prodrug, it is believed to be deacetylated in vivo to its active metabolite, 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET). This conversion makes 4-AcO-MET a subject of significant interest in psychedelic research, offering a potential alternative to psilocybin with possibly distinct pharmacokinetics. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies for the study of 4-AcO-MET Fumarate.
Chemical Structure and Properties
4-AcO-MET Fumarate is the fumarate salt of 4-acetoxy-N-methyl-N-ethyltryptamine. The core structure is a tryptamine backbone with an acetoxy group substituted at the 4-position of the indole ring, and methyl and ethyl groups attached to the terminal amine. The fumarate salt form enhances its stability and solubility.
Table 1: Physicochemical Properties of 4-AcO-MET Fumarate
| Property | Value | Reference |
| IUPAC Name | [3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate; (E)-but-2-enedioic acid | [1] |
| Synonyms | Metacetin, 4-Acetoxy-N-methyl-N-ethyltryptamine Fumarate | [2] |
| Molecular Formula | C₁₉H₂₄N₂O₆ | [1][3] |
| Molecular Weight | 376.41 g/mol | [1][3] |
| Appearance | Light grey crystalline powder | [4] |
| Solubility | Soluble in water | [4] |
| Storage | Store in a tightly sealed container in a cool, dry area, protected from air and light.[4][5] | [4][5] |
Synthesis and Crystallization
The synthesis of 4-AcO-MET Fumarate typically involves the acetylation of 4-HO-MET. The fumarate salt is then prepared to improve the compound's stability and handling properties.
General Synthesis Protocol
Crystallization for X-ray Analysis
High-quality single crystals are essential for unambiguous structure determination via X-ray crystallography.
Experimental Protocol: Crystallization of Tryptamine Fumarate Salts [6][7]
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Dissolution: Dissolve the tryptamine fumarate salt in a minimal amount of a suitable solvent (e.g., water, ethanol, or acetone) with gentle heating if necessary.
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Slow Evaporation: Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent at a constant, controlled temperature in a vibration-free environment.
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Crystal Growth: Monitor the solution over several days to weeks for the formation of single crystals.
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Harvesting: Carefully remove the formed crystals from the mother liquor using a mounted loop for subsequent X-ray diffraction analysis.
Analytical Characterization
A combination of spectroscopic techniques is employed to confirm the identity and purity of 4-AcO-MET Fumarate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-AcO-MET Fumarate by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol: NMR Analysis of Tryptamines [8][9]
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Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) for chemical shift calibration.
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Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 90° pulse angle and a relaxation delay of 45 seconds.
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Data Analysis: Process the acquired data to obtain the NMR spectra. Analyze the chemical shifts, signal integrations, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-AcO-MET Fumarate, further confirming its identity.
Experimental Protocol: GC-MS Analysis of Tryptamines [8][10]
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Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol.
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Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).
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Chromatographic Separation: Inject the sample into the GC. A typical column is a DB-1 MS or equivalent (30m x 0.25mm x 0.25 µm). The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature.
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Mass Analysis: The eluting compounds are ionized (e.g., by electron ionization at 70 eV) and the resulting ions are separated based on their mass-to-charge ratio.
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Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Pharmacological Characterization
Understanding the pharmacological profile of 4-AcO-MET Fumarate is crucial for predicting its in vivo effects. This involves studying its interaction with biological targets and its functional consequences.
In Vivo Deacetylation to 4-HO-MET
It is hypothesized that 4-AcO-MET is a prodrug that is rapidly deacetylated to the pharmacologically active 4-HO-MET in the body.
Conceptual Experimental Workflow: In Vivo Metabolism Study
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. [Identification of New Psychoactive Tryptamines 4-OH-MET and 4-AcO-DMT Using High Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychedelicreview.com [psychedelicreview.com]
- 8. swgdrug.org [swgdrug.org]
- 9. Solved 8. Analyze the 'H and 13C NMR of the tryptamine | Chegg.com [chegg.com]
- 10. cfsre.org [cfsre.org]
